molecular formula C6H3BrFNO2 B12331710 4-Bromo-5-fluoropicolinic acid

4-Bromo-5-fluoropicolinic acid

Cat. No.: B12331710
M. Wt: 220.00 g/mol
InChI Key: DISNNNKNMNKQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-fluoropicolinic acid is an organic compound with the molecular formula C6H3BrFNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoropicolinic acid typically involves halogenation reactions. One common method is the bromination of 5-fluoropicolinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acids, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Bromo-5-fluoropicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 5-Bromo-3-fluoropicolinic acid
  • 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid
  • 5-Fluoropicolinic acid

Comparison: 4-Bromo-5-fluoropicolinic acid is unique due to the specific positions of the bromine and fluorine atoms on the pyridine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C6H3BrFNO2

Molecular Weight

220.00 g/mol

IUPAC Name

4-bromo-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)

InChI Key

DISNNNKNMNKQLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)F)Br

Origin of Product

United States

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